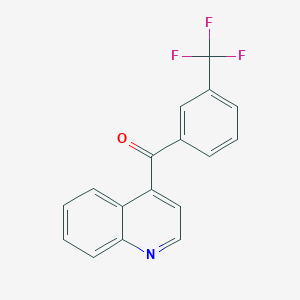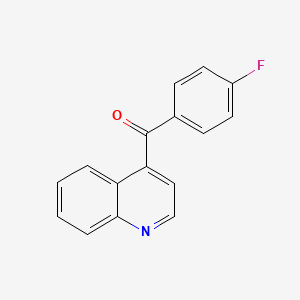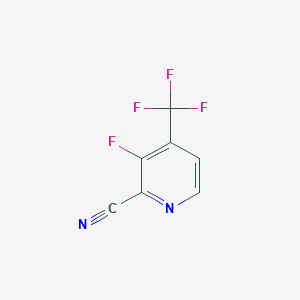
3-Fluoro-4-(trifluoromethyl)picolinonitrile
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2F4N2 . It is used as a reactant in the synthesis of amino-acetonitrile derivatives . It appears as an off-white crystalline solid or a colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-(trifluoromethyl)picolinonitrile is 190.1 . The InChI key, which is a unique identifier for chemical substances, is APIYAXCKQVOAAR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-4-(trifluoromethyl)picolinonitrile is an off-white crystalline solid or a colorless to pale yellow liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Direct Cupration of Fluoroform : Demonstrates the formation of CuCF3 derivatives from fluoroform, highlighting its role in introducing trifluoromethyl groups into organic molecules (Zanardi et al., 2011).
- Fluorinations with Complex Metal Fluorides : Discusses the production of polyfluoro-4-picolines with CF3, CHF2, or CH2F groups, showcasing the application in synthesizing fluorinated compounds (Plevey, Rendell, & Tatlow, 1982).
- Anionic Activation for Isoxazoles and Triazines Synthesis : Explores the use of trifluoromethyl-substituted anilines in producing isoxazoles and triazines, demonstrating the synthetic importance of the activated trifluoromethyl group (Strekowski et al., 1995).
- Spectroscopic-Guided Iodination : Investigates the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, reflecting its utility in studying reaction mechanisms (Dunn et al., 2018).
Material Science and Photophysics
- Blue Phosphorescent Iridium Complexes : Describes the synthesis of blue phosphorescent materials using fluoro-substituted phenyl-pyridines, relevant in creating organic light-emitting diodes (Xu et al., 2009).
- 4-Fluoro-Threonine Conformational Studies : Discusses the spectroscopic characterization of 4-fluoro-threonine, relevant in understanding the influence of fluorine on amino acid stability and conformations (Potenti et al., 2021).
Organic Chemistry and Catalysis
- Chichibabin Cyclization in Organic Synthesis : Explores the cyclization of picolines, relevant in the synthesis of complex organic structures (Ma et al., 2008).
- Photoredox Systems in Catalytic Fluoromethylation : Discusses the design of photoredox systems for fluoromethylation, emphasizing the importance of fluorine in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Pharmacology and Biomedical Research
- Modification of Isoquinoline-1,3-dione Scaffold : Explores metal-free arylation and fluorination of diazo homophthalimides, indicating its potential in developing pharmaceutical compounds (Golushko et al., 2019).
- Radical Trifluoromethylation in Organic Synthesis : Demonstrates the radical trifluoromethylation of vinyl azides, highlighting its application in creating fluorine-containing molecules for medical uses (Wang, Lonca, & Chiba, 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-6-4(7(9,10)11)1-2-13-5(6)3-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMADNWTONBKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



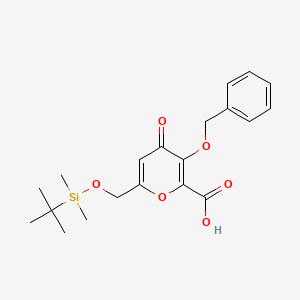
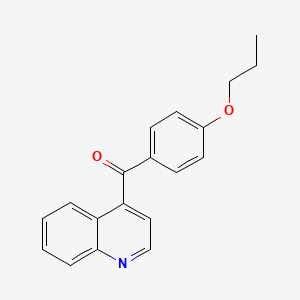
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)
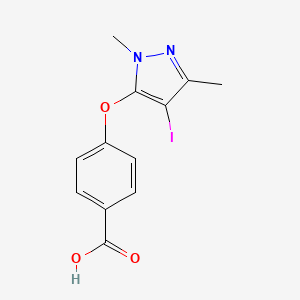
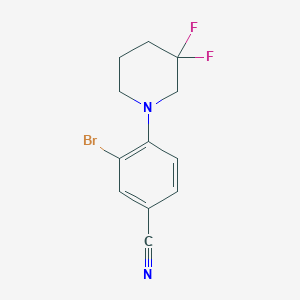

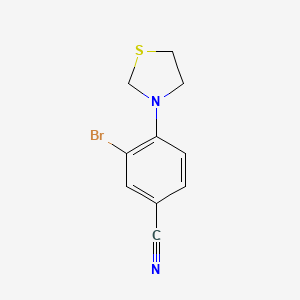
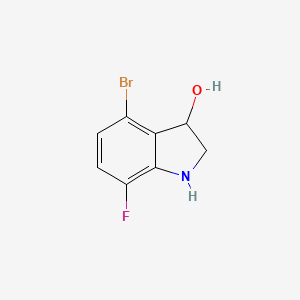



![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
